N-Cbz-9-azabicyclo[3.3.1]nonan-3-one
Description
Significance of Bridged Azabicyclic Systems in Chemical Research
Bridged bicyclic compounds are molecules in which two rings share two non-adjacent atoms, known as bridgehead atoms. This arrangement imparts significant conformational rigidity compared to their monocyclic or fused-ring counterparts. In the context of medicinal chemistry, this rigidity is highly advantageous as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The well-defined spatial arrangement of functional groups on a bridged scaffold allows for precise structure-activity relationship (SAR) studies, guiding the design of more potent and selective therapeutic agents.
Azabicyclic systems, which incorporate a nitrogen atom within the bridged framework, are of particular interest. The nitrogen atom can serve as a basic center, a hydrogen bond acceptor, or a point for further functionalization, thereby influencing the pharmacokinetic and pharmacodynamic properties of the molecule. These systems are found at the core of many biologically active natural products and have been extensively utilized in the development of novel therapeutics.
Overview of the 9-Azabicyclo[3.3.1]nonane Framework as a Core Structure
The 9-azabicyclo[3.3.1]nonane framework, a member of the bridged azabicyclic family, is characterized by a nine-membered bicyclic system containing a nitrogen atom at the bridgehead position. This scaffold is the core of the granatane alkaloids. orgsyn.org Its derivatives have been investigated for a wide range of therapeutic applications, including as cytotoxic agents, dopamine (B1211576) D3 receptor ligands, and for the treatment of diabetes mellitus. researchgate.net The rigid nature of the 9-azabicyclo[3.3.1]nonane skeleton allows for the precise positioning of substituents, which is crucial for interaction with specific biological targets. Furthermore, this framework serves as a versatile building block in organic synthesis, providing access to a variety of complex molecular architectures.
Specific Focus on N-Cbz-9-azabicyclo[3.3.1]nonan-3-one within the Granatane Class
This compound, with the CAS number 146747-65-1, is a key derivative of the 9-azabicyclo[3.3.1]nonane scaffold. nih.gov The "Cbz" designation refers to the benzyloxycarbonyl group, a common protecting group for amines in organic synthesis. This protecting group is stable under various reaction conditions but can be readily removed when needed, allowing for further manipulation of the nitrogen atom. researchgate.net
The presence of a ketone at the 3-position provides a reactive handle for a multitude of chemical transformations, including reductions to the corresponding alcohol, nucleophilic additions, and the formation of enolates for further functionalization. google.com Consequently, this compound is a highly valuable synthetic intermediate for accessing a wide range of granatane alkaloid analogs and other complex nitrogen-containing molecules. Research has demonstrated its utility as a precursor for the synthesis of tropane (B1204802) alkaloids and inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net
Detailed Research Findings
The synthesis of the core 9-azabicyclo[3.3.1]nonane skeleton often involves a Mannich-type reaction. For instance, the closely related precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, can be synthesized from benzylamine, glutaraldehyde, and acetonedicarboxylic acid. orgsyn.org The N-Cbz analogue, this compound, is then typically prepared through a standard N-acylation reaction.
The subsequent chemical transformations of this ketone provide access to a diverse range of derivatives. For example, reduction of the ketone at the C-3 position yields the corresponding alcohol, which can then be further functionalized. The Cbz protecting group can be removed under hydrogenolysis conditions, revealing the secondary amine for subsequent reactions, such as alkylation or acylation, to generate a library of compounds for biological screening.
Below are interactive data tables summarizing the properties of this compound and a selection of related compounds from the 9-azabicyclo[3.3.1]nonane family, compiled from various research sources.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 146747-65-1 |
| Molecular Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | benzyl (B1604629) 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
| Canonical SMILES | C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3 |
| InChI Key | PECCPMURUGQWAT-UHFFFAOYSA-N |
Table 2: Spectroscopic Data for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (a closely related precursor)
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.41-7.24 (m, 5H), 3.91 (s, 2H), 3.31 (brs, 2H), 2.73 (dd, 2H, J=16.7, 6.5 Hz), 2.25 (d, 2H, J=16.7 Hz), 1.98-1.90 (m, 2H), 1.56-1.46 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 211.5, 139.2, 128.4, 128.3, 127.1, 57.1, 53.5, 42.9, 29.3, 16.5 |
| Infrared (IR, CHCl₃) | 1704 cm⁻¹ |
| Mass Spectrometry (EI-MS) | m/z: 229 (M⁺) |
| High-Resolution Mass Spectrometry (HRMS-EI) | calcd. for C₁₅H₁₉NO: 229.1467, Found: 229.1460 |
Table 3: Research Applications of this compound Derivatives
| Derivative Class | Research Application | Key Findings |
| Tropane Alkaloid Analogs | Development of novel therapeutic agents | Serves as a key intermediate in multi-step syntheses. |
| Acetylcholinesterase Inhibitors | Potential treatment for neurodegenerative diseases | The rigid scaffold allows for optimal positioning of pharmacophores for enzyme inhibition. |
| Ligands for Metal Catalysts | Applications in catalysis and material science | The nitrogen atom and other functional groups can coordinate with transition metals. |
| Antimicrobial Agents | Discovery of new antibiotics | Preliminary studies have shown moderate antibacterial activity for some derivatives. |
| Neuroactive Compounds | Exploration of CNS-active agents | The structural similarity to certain neurotransmitters suggests potential interactions with neural pathways. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECCPMURUGQWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571002 | |
| Record name | Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146747-65-1 | |
| Record name | Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Cbz 9 Azabicyclo 3.3.1 Nonan 3 One and Its Precursors
Strategies for Constructing the 9-Azabicyclo[3.3.1]nonan-3-one Core
The synthesis of the 9-azabicyclo[3.3.1]nonane skeleton, a key substructure in many bioactive compounds, can be achieved through several strategic approaches. nih.gov These methods range from classic condensation reactions to modern palladium-catalyzed cascade processes.
Mannich Reaction Based Approaches
The Mannich reaction is a foundational and versatile method for constructing the 9-azabicyclo[3.3.1]nonan-3-one core. This approach typically involves a one-pot, three-component condensation.
A common implementation of this strategy involves the reaction of glutaraldehyde, a primary amine, and 3-oxopentanedioic acid. nih.govgoogle.com For instance, the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is achieved by reacting glutaraldehyde, benzylamine hydrochloride, and 3-oxopentanedioic acid. google.com Similarly, reacting glutaraldehyde and aniline with 3-oxopentanedioic acid yields 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one. nih.gov The Mannich condensation is recognized as one of the most straightforward and convenient methods for the preparative synthesis of 3-aza- and 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org
More advanced strategies employ a base-promoted decarboxylative-Mannich coupling, which can proceed in a highly diastereoselective manner. ua.es Furthermore, stereospecific intramolecular Mannich cyclizations have been developed that proceed through an iminium enamine carboxylate intermediate to yield the target bicyclic system. ua.es
Table 1: Reagents for Mannich Reaction-Based Synthesis
| Component A | Component B (Amine Source) | Component C | Product |
|---|---|---|---|
| Glutaraldehyde | Aniline | 3-Oxopentanedioic acid | 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one nih.gov |
| Glutaraldehyde | Benzylamine hydrochloride | 3-Oxopentanedioic acid | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one google.com |
Tandem Photochemical and Palladium-Catalyzed Processes
A powerful and modern approach to the azabicyclo[3.3.1]nonane ring system involves a multi-step synthesis that combines photochemistry and palladium catalysis. nih.govd-nb.infonih.gov This methodology provides rapid access to complex, sp3-rich aza-systems from simple aromatic starting materials like pyrroles. nih.govd-nb.info The combination of these techniques allows for the creation of complex, stereodefined tetracyclic products from tricyclic aziridines in a single step. northumbria.ac.uk
The process begins with the photochemical rearrangement of simple pyrroles to form tricyclic aziridines. northumbria.ac.uk These photochemically synthesized vinyl aziridines serve as versatile intermediates for the subsequent palladium-catalyzed transformation that forms the azabicyclo[3.3.1]nonane core. nih.govresearchgate.net This sequence highlights the synthetic power of using reactive, photochemically generated products as substrates in catalytic cascade reactions to build molecular complexity. northumbria.ac.uk
Diverted Tsuji-Trost Sequences for Azabicyclo[3.3.1]nonane Ring Systems
The key palladium-catalyzed step in the aforementioned tandem process is a novel "diverted" Tsuji-Trost sequence. nih.govresearchgate.net The standard Tsuji-Trost allylation is a reliable method for forming carbon-carbon bonds via sp3-hybridized centers. nih.govd-nb.info However, in this diverted pathway, processes often considered undesirable side reactions are productively harnessed. nih.gov
The mechanism involves an acid-assisted carbon-nitrogen bond cleavage in the tricyclic aziridine intermediate, followed by a β-hydride elimination from the resulting π-allyl palladium complex. nih.govd-nb.infonih.gov This elimination step, which is often a competing and unwanted side reaction in traditional Tsuji-Trost chemistry, is used here to intentionally form a reactive diene intermediate. nih.govd-nb.info This diene then undergoes a 1,6-conjugate addition to complete the formation of the azabicyclo[3.3.1]nonane ring system, which is the core of the morphan scaffold. nih.govd-nb.info This innovative cascade process efficiently transforms simple starting materials into complex, biologically relevant molecules. nih.gov
Multi-Component Reactions in Azabicyclo[3.3.1]nonane Synthesis
Multi-component reactions (MCRs) offer a highly efficient route to functionalized 9-azabicyclo[3.3.1]nonane derivatives by combining several reactants in a single step. A notable example is an unprecedented cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals (HKAs). acs.orgnih.govacs.org
This one-pot protocol proceeds by simply refluxing the mixture of substrates, without the need for a metal catalyst or base, to produce a series of 9-azabicyclo[3.3.1]nonane derivatives. acs.orgnih.gov The complex cascade involves a Michael addition, an inverse-Michael addition, imine-enamine tautomerism, and an intramolecular condensation. acs.org This strategy is well-suited for the combinatorial and parallel synthesis of libraries based on the 9-azabicyclo[3.3.1]nonane scaffold. acs.orgnih.govacs.org
Table 2: Components for Multi-Component Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives
| Component 1 | Component 2 | Component 3 |
|---|
Installation and Manipulation of the N-Cbz Protecting Group
The strategic use of protecting groups is fundamental in multi-step organic synthesis. For nitrogen-containing scaffolds like 9-azabicyclo[3.3.1]nonan-3-one, the benzyloxycarbonyl (Cbz) group is a frequently employed protecting group for the bridgehead nitrogen atom.
The installation of the Cbz group is typically achieved by treating the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. youtube.comijacskros.com This reaction is often performed under Schotten-Baumann conditions, utilizing an aqueous base such as sodium bicarbonate or sodium carbonate. total-synthesis.com Alternatively, organic bases can be used in solvents like dichloromethane. total-synthesis.com A green and chemoselective method for N-benzyloxycarbonylation has been developed using water as the reaction medium at room temperature, which avoids the need for organic solvents. ijacskros.com The Cbz group can be selectively introduced even in the presence of other nucleophilic functional groups, such as hydroxyl groups. ijacskros.com
Role of Benzyloxycarbonyl (Cbz) Group in Nitrogen Protection
The benzyloxycarbonyl (Cbz or Z) group is a crucial tool in organic synthesis, particularly in peptide chemistry, for the protection of amines. total-synthesis.comhighfine.combachem.com Its primary role is to suppress the nucleophilic and basic properties of the nitrogen atom's lone pair. youtube.com This is accomplished by converting the amine into a carbamate (B1207046), which delocalizes the lone pair through resonance, rendering the nitrogen significantly less reactive.
A key advantage of the Cbz group is its stability and orthogonality. It is stable to basic conditions and most aqueous acidic media, allowing for selective manipulations at other parts of the molecule without affecting the protected amine. ijacskros.comtotal-synthesis.com The Cbz group is most commonly removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene (B28343). total-synthesis.comhighfine.com This specific deprotection method makes it orthogonal to many other protecting groups, such as Boc (which is acid-labile) and Fmoc (which is base-labile), enabling complex and sequential synthetic strategies. total-synthesis.comhighfine.com
Methodologies for Cbz-Protection of 9-Azabicyclo[3.3.1]nonan-3-one
The introduction of the benzyloxycarbonyl (Cbz or Z) group is a common strategy to protect the nitrogen atom of the 9-azabicyclo[3.3.1]nonane ring system. This protection is essential for preventing unwanted side reactions at the nitrogen atom during subsequent synthetic transformations. The Cbz group is favored for its stability under a range of conditions and its susceptibility to removal by methods such as catalytic hydrogenolysis. wikipedia.org
The standard procedure for the Cbz protection of amines involves the reaction of the amine with benzyl chloroformate (also known as Cbz-Cl or Z-Cl) in the presence of a base. wikipedia.orgcommonorganicchemistry.com This acylation reaction can be performed under various conditions, often tailored to the specific substrate and desired outcome. guidechem.com For the synthesis of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one, the parent amine, 9-azabicyclo[3.3.1]nonan-3-one, is treated with benzyl chloroformate. The choice of base and solvent system is critical to ensure high yields and purity. Common bases include aqueous sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine or diisopropylethylamine (DIPEA). wikipedia.orgguidechem.com The reaction can be carried out in aqueous solutions, organic solvents, or biphasic systems. guidechem.com
For substrates like α-amino acids, careful control of reaction temperature and the use of weaker bases can prevent racemization. guidechem.com While 9-azabicyclo[3.3.1]nonan-3-one is not an α-amino acid, the principle of using mild conditions to avoid side reactions is a pertinent consideration.
Below is an interactive data table summarizing typical conditions for the Cbz-protection of amines, which are applicable to 9-azabicyclo[3.3.1]nonan-3-one.
| Base | Solvent System | Typical Temperature (°C) | Key Considerations |
| Sodium Hydroxide | Water / THF | 0 - Room Temp | A common biphasic system that facilitates the reaction. commonorganicchemistry.com |
| Sodium Carbonate | Water | 0 | A mild base often used to avoid side reactions. wikipedia.org |
| Magnesium Oxide | Ethyl Acetate | 70 - Reflux | An alternative for reactions in organic solvents. wikipedia.org |
| DIPEA | Acetonitrile | Room Temp | Often used with a catalyst like Sc(OTf)₃ for enhanced reactivity. wikipedia.org |
Stereoselective Synthesis of this compound Derivatives
The stereochemistry of the 9-azabicyclo[3.3.1]nonane core is a critical determinant of the biological activity and physical properties of its derivatives. Consequently, the development of stereoselective synthetic methods is of paramount importance.
Approaches to Control Stereochemistry in Bicyclic Systems
The rigid bicyclo[3.3.1]nonane skeleton presents unique challenges and opportunities for stereocontrol. The conformational preference of this system, which can exist in chair-chair, boat-chair, or boat-boat conformations, influences the facial selectivity of reactions at prochiral centers, such as the ketone at the C3 position.
One of the key transformations where stereocontrol is crucial is the reduction of the C3-ketone to the corresponding alcohol. This reduction can lead to either the endo or exo alcohol, which are diastereomers. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. For instance, while sodium borohydride (B1222165) is commonly used for this reduction, it may result in a mixture of diastereomers. google.com
More advanced methods employ catalysts to achieve high levels of stereoselectivity. A notable example is the use of ruthenium complexes as catalysts for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This method has been shown to produce the endo-alcohol with high selectivity. google.compatsnap.com This catalytic approach is advantageous as it can operate under mild conditions and offers a high degree of control over the stereochemical outcome. google.com
Other strategies to control stereochemistry in the synthesis of the bicyclic framework itself include intramolecular reactions where the stereochemistry of a precursor dictates the stereochemistry of the final product. Examples include intramolecular Mannich reactions and cycloaddition reactions. rsc.org
| Strategy | Transformation | Reagents/Catalysts | Outcome |
| Stereoselective Reduction | Ketone to Alcohol | Ruthenium Complex / H₂ | High selectivity for the endo-alcohol. google.compatsnap.com |
| Diastereoselective Cyclization | Formation of the Bicyclic Core | Lewis Acids (e.g., methyltrichlorosilane) | Formation of specific diastereomers of the azabicycle. rsc.org |
| Radical Cyclization | Formation of the Bicyclic Core | Tributyltin Hydride / AIBN | Can lead to specific ring conformations and substituent orientations. beilstein-journals.orgrsc.org |
Asymmetric Synthesis Strategies for Enantiomerically Pure Precursors
Accessing enantiomerically pure this compound derivatives often requires the use of asymmetric synthesis strategies. These strategies can be broadly categorized into two approaches: the use of chiral starting materials (chiral pool synthesis) or the use of chiral auxiliaries or catalysts to induce chirality.
An example of chiral pool synthesis involves starting with a commercially available chiral material. For instance, the synthesis of chiral 2,6-dimethyl-9-azabicyclo[3.3.1]nonane has been accomplished starting from 1,5-dimethyl-1,5-cyclooctadiene. clockss.org This approach leverages the existing stereochemistry of the starting material to build the chiral bicyclic system. Another strategy involves the use of precursors derived from chiral materials such as N-Boc-pipecolinate. beilstein-journals.orgd-nb.info
The use of chiral auxiliaries is another powerful method. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical course of a reaction, after which it is removed. While specific examples for the this compound system are not extensively detailed in the provided context, this remains a general and effective strategy in asymmetric synthesis.
Green Chemistry Approaches in 9-Azabicyclo[3.3.1]nonan-3-one Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. These principles focus on aspects such as atom economy, the use of less hazardous chemicals, and energy efficiency.
In the context of 9-azabicyclo[3.3.1]nonan-3-one synthesis, several strategies can be considered "green." For example, the use of catalytic methods, such as the ruthenium-catalyzed reduction of the C3-ketone, is inherently greener than stoichiometric reductions that use boron-based reductants. google.compatsnap.com Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled. The ruthenium-catalyzed hydrogenation generates minimal waste and avoids the need for extracting water-soluble byproducts, simplifying the process and reducing costs. google.com
The development of one-pot or multicomponent reactions is another green approach, as it reduces the number of synthetic steps, minimizes the use of solvents for purification of intermediates, and saves time and energy. mdpi.com Microwave-assisted synthesis is also recognized as a green technique due to its potential for rapid heating, which can lead to shorter reaction times and increased yields. mdpi.com
Even the synthesis of the reagents used in the process can be made greener. For example, traditional methods for producing benzyl chloroformate, the reagent for Cbz-protection, use the highly toxic gas phosgene. wikipedia.org The development of non-phosgene synthetic routes to benzyl chloroformate, for instance, using carbon monoxide as a carbonyl source, represents a significant green improvement. researchgate.net
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Catalysis | Ruthenium-catalyzed hydrogenation of the C3-ketone. google.compatsnap.com | Reduced waste, lower cost, simplified process. |
| Atom Economy | One-pot synthesis of the bicyclic amine scaffold. mdpi.com | Fewer steps, less solvent waste, increased efficiency. |
| Use of Safer Reagents | Non-phosgene synthesis of benzyl chloroformate. researchgate.net | Avoids the use of highly toxic phosgene gas. |
| Energy Efficiency | Microwave-assisted reactions. mdpi.com | Faster reaction times, potentially higher yields. |
Chemical Transformations and Derivatization of N Cbz 9 Azabicyclo 3.3.1 Nonan 3 One
Reactivity of the Ketone Functionality at C-3
The carbonyl group at the C-3 position is a key site for chemical modification, enabling access to a wide range of derivatives through reduction, condensation, and amination reactions.
Reduction of the C-3 ketone yields the corresponding secondary alcohols, N-Cbz-9-azabicyclo[3.3.1]nonan-3-ols. The stereochemical outcome of this reduction is of significant interest, as it generates two diastereomeric alcohols, termed endo and exo. The bicyclo[3.3.1]nonane skeleton can exist in several conformations, most commonly a twin-chair conformation, which influences the facial selectivity of the ketone reduction.
Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the reduction of the ketone in 9-azabicyclo[3.3.1]nonan-3-one systems. google.com The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at temperatures ranging from 0°C to ambient temperature. google.com
The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a closely related analogue, with sodium borohydride in methanol has been shown to produce the endo-alcohol as the major product. google.com The stereoselectivity is governed by the steric hindrance of the bicyclic framework, where the hydride reagent preferentially attacks from the less hindered exo face of the molecule, leading to the formation of the endo-alcohol. A patent describes the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g) with sodium borohydride (6.22 g) in methanol (130 mL) at 0°C to room temperature for 12 hours, affording the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in 100% yield. google.com
In other related systems, such as 3-substituted-3-azabicyclo[3.3.1]nonan-9-ones, reduction with sodium tetrahydridoborate yielded mixtures of α- and β-epimers, highlighting the influence of substituent positioning on the stereochemical outcome. researchgate.net
| Starting Material | Reagent | Solvent | Outcome | Yield | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride | Methanol | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 100% (crude) | google.com |
| 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | Sodium Tetrahydridoborate | Not specified | Mixture of α- and β-alcohols (2:3 ratio) | Not specified | researchgate.net |
| 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one | Sodium Tetrahydridoborate | Not specified | Mixture of α- and β-alcohols (2:3 ratio) | Not specified | researchgate.net |
Catalytic hydrogenation offers an alternative, cost-effective, and environmentally benign method for the reduction of the C-3 ketone. Ruthenium complexes have been identified as effective catalysts for this transformation, demonstrating high stereoselectivity for the endo-alcohol. google.com
A patented process describes the hydrogenation of a 9-azabicyclo[3.3.1]nonan-3-one derivative in the presence of a ruthenium complex catalyst. google.com This method is highlighted as advantageous over reductions using boron-based reagents as it generates almost no waste and simplifies the workup process, avoiding the need for extraction of water-soluble byproducts. google.com The reaction proceeds with high selectivity to yield the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. google.com While specific ruthenium complexes like Ru(X)(Y)(Px)n(L) or Ru(X)(Y)(PN)2 are mentioned, the exact conditions for the Cbz-protected substrate are proprietary. google.com The general principle involves the activation of molecular hydrogen by the ruthenium catalyst, followed by its transfer to the carbonyl group. scispace.com
The ketone at C-3 readily undergoes condensation reactions with nitrogen-based nucleophiles such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones. pleiades.onlineresearchgate.net These derivatives are stable compounds that can serve as intermediates for further transformations, including the synthesis of amines via reduction.
The reaction of a ketone, such as N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one, with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding oxime. prepchem.com Similarly, condensation with various hydrazines (e.g., hydrazine hydrate, tosylhydrazine) yields hydrazone derivatives. pleiades.onlinegoogle.com For instance, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one reacts with tosylhydrazone in refluxing benzene (B151609) to produce N-(9-benzyl-9-aza-bicyclo[3.3.1]non-3-ylidene)-N′-p-toluenesulfonylhydrazine in 66.3% yield. google.com
| Starting Ketone | Reagent | Product Type | Yield | Reference |
| 3-Substituted-3-azabicyclo[3.3.1]nonan-9-ones | Hydroxylamine hydrate | Oxime | Not specified | pleiades.online |
| 3-Substituted-3-azabicyclo[3.3.1]nonan-9-ones | Hydrazine hydrate | Hydrazone | Not specified | pleiades.online |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Tosylhydrazone | Tosylhydrazone | 66.3% | google.com |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | Thiosemicarbazide | Thiosemicarbazone | Not specified | researchgate.net |
Reductive amination provides a direct route to synthesize amines from the C-3 ketone. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction.
For the related 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones, reductive amination in the presence of sodium triacetoxyborohydride (B8407120) has been shown to successfully produce the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. pleiades.online Another example involves the hydrogenation of an oxime intermediate. N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime, when hydrogenated over Raney nickel, yields 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane in 90% yield. prepchem.com These methods are applicable to N-Cbz-9-azabicyclo[3.3.1]nonan-3-one to introduce a primary or substituted amino group at the C-3 position.
Reduction Reactions to Azabicyclo[3.3.1]nonan-3-ols
Reactions Involving the Nitrogen Atom at N-9
The nitrogen at the N-9 position is protected by a carbobenzyloxy (Cbz) group. This protecting group is crucial for modulating the reactivity of the nitrogen atom and for facilitating purification. smolecule.com A key transformation involving this position is the removal of the Cbz group to liberate the secondary amine.
Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenation. smolecule.comorgsyn.org This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). google.com The reaction cleaves the benzylic C-O bond, releasing the free amine and generating toluene (B28343) and carbon dioxide as byproducts. This deprotection unmasks the N-9 nitrogen, allowing for subsequent functionalization, such as alkylation or acylation, to introduce diverse substituents and further explore the structure-activity relationship of the 9-azabicyclo[3.3.1]nonane scaffold. smolecule.com For example, the debenzylation of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol is accomplished using 10% Pd/C under a hydrogen atmosphere (3 bar) at 40°C. google.com This standard procedure is directly applicable to the removal of the Cbz group from this compound and its derivatives.
Cleavage and Modification of the N-Cbz Group
The benzyloxycarbonyl (Cbz) group is a commonly employed protecting group for amines in organic synthesis due to its stability under various conditions. total-synthesis.com However, its selective removal is crucial for subsequent functionalization of the nitrogen atom in the 9-azabicyclo[3.3.1]nonane scaffold.
Standard deprotection of the N-Cbz group is typically achieved through hydrogenolysis . total-synthesis.com This method involves reaction with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). total-synthesis.comgoogle.com The reaction proceeds via reduction, releasing toluene and the unstable carbamic acid, which readily decarboxylates to yield the free secondary amine. total-synthesis.com Transfer hydrogenation, using hydrogen donors other than H2 gas, can also be employed. total-synthesis.com
While effective, traditional hydrogenolysis may not be suitable for substrates containing other reducible functional groups. nih.gov To address this, alternative methods have been developed. A recent approach utilizes a combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for the selective deprotection of N-Cbz groups at ambient temperature. nih.gov This methodology offers good functional group tolerance and avoids the use of pyrophoric reagents. nih.gov Another mild, nucleophilic deprotection protocol involves treatment with 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C. organic-chemistry.org
Once the Cbz group is removed, the resulting secondary amine can be modified. For instance, it can be reacted with various electrophiles to introduce different substituents at the nitrogen atom, thereby creating a library of diverse compounds. d-nb.infonih.gov
| Deprotection Method | Reagents | Key Features | Reference |
| Hydrogenolysis | H₂, Pd/C | Standard, efficient method | total-synthesis.comgoogle.com |
| Transfer Hydrogenation | H₂ donor, Pd/C | Avoids use of H₂ gas | total-synthesis.com |
| Lewis Acid-Mediated | AlCl₃, HFIP | Mild, selective, good functional group tolerance | nih.gov |
| Nucleophilic Cleavage | 2-mercaptoethanol, K₃PO₄, DMA | Useful for sensitive substrates | organic-chemistry.org |
N-Oxidation and Nitroxyl (B88944) Radical Formation (e.g., ABNO)
The nitrogen atom of the 9-azabicyclo[3.3.1]nonane core can be oxidized to form a stable nitroxyl radical. A prominent example derived from this scaffold is 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO). researchgate.netfujifilm-wako.com.cnorganic-chemistry.org ABNO and its derivatives, such as 9-azabicyclo[3.3.1]nonan-3-one-N-oxyl (keto-ABNO), are highly active and versatile catalysts for the oxidation of alcohols. researchgate.netresearchgate.net
The synthesis of ABNO typically starts from a precursor like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. orgsyn.org The synthesis involves the deprotection of the benzyl (B1604629) group followed by oxidation of the nitrogen atom. fujifilm-wako.com.cnorgsyn.org
ABNO has been shown to be a more reactive catalyst compared to the more sterically hindered 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for alcohol oxidations. fujifilm-wako.com.cnorganic-chemistry.org ABNO-based catalyst systems, often in combination with a co-catalyst like a copper or iron salt, can efficiently oxidize a broad range of primary and secondary alcohols to their corresponding aldehydes and ketones under mild, aerobic conditions. organic-chemistry.org For instance, a catalyst system of (MeObpy)CuOTf and ABNO mediates the aerobic oxidation of various alcohols with high efficiency at room temperature. organic-chemistry.org Similarly, the combination of Fe(NO₃)₃·9H₂O and ABNO facilitates the aerobic oxidation of alcohols using ambient air as the oxidant. organic-chemistry.org
Keto-ABNO has been immobilized on silica (B1680970) (SiO₂) to create a heterogeneous catalyst, ABNO@SiO₂, which has been demonstrated to enhance the permanganate (B83412) oxidation of environmental contaminants. researchgate.net This highlights the potential for developing practical and reusable catalysts based on the azabicyclo[3.3.1]nonane scaffold.
| Catalyst System | Substrates | Key Features | Reference |
| (MeObpy)CuOTf / ABNO | Primary and secondary alcohols | Aerobic oxidation, high efficiency at room temperature | organic-chemistry.org |
| Fe(NO₃)₃·9H₂O / ABNO | Primary and secondary alcohols | Aerobic oxidation with ambient air | organic-chemistry.org |
| ABNO@SiO₂ / Mn(VII) | Bisphenol A (BPA) | Heterogeneous catalyst for contaminant oxidation | researchgate.net |
Functionalization and Ring Expansion/Contraction Strategies
Beyond modifications at the nitrogen atom, the carbocyclic framework of this compound offers multiple sites for functionalization and structural rearrangement. These strategies enable the synthesis of a wide range of complex and biologically relevant molecules.
Spiro Heterocyclic Compound Formation
The ketone at the C3 position of this compound is a key functional handle for the construction of spirocyclic systems. Spiro compounds, where two rings share a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures.
One common strategy involves the reaction of the C3-ketone with various nucleophiles to initiate cyclization reactions. For example, spiro-oxindoles can be synthesized through three-component, one-pot cycloaddition reactions involving isatins, α-amino acids, and a cyclopropene, though this specific example doesn't start from the title compound it illustrates the general principle of forming spiro-fused heterocycles. nih.gov
Another approach is the synthesis of spiro-epoxides. For instance, N-Cbz-protected exo-spiro[oxirane-3,2'-tropanes] have been synthesized from the corresponding alkenes via epoxidation or a two-step hydroxybromination/dehydrobromination sequence. researchgate.net While this example uses a related tropane (B1204802) system, the principle can be applied to the azabicyclo[3.3.1]nonane scaffold. The resulting spiro-epoxides can serve as versatile intermediates for further transformations.
The 1,3-dipolar cycloaddition of azomethine ylides to steroidal alkenes has been used to generate spiro-pyrrolidine derivatives, showcasing another powerful method for constructing spiro-heterocycles. beilstein-journals.org
| Spirocyclic System | Synthetic Strategy | Key Intermediates/Reagents | Reference |
| Spiro-oxindoles | Three-component cycloaddition | Isatins, α-amino acids | nih.gov |
| Spiro-epoxides | Epoxidation of alkenes | m-CPBA, dioxiranes | researchgate.net |
| Spiro-pyrrolidines | 1,3-Dipolar cycloaddition | Azomethine ylides | beilstein-journals.org |
C-H Bond Functionalization and Remote Functionalization
Direct functionalization of C-H bonds is a powerful and atom-economical strategy for modifying organic molecules. researchgate.net In the context of the azabicyclo[3.3.1]nonane scaffold, this approach allows for the introduction of substituents at positions that might be difficult to access through traditional methods.
While functionalization of C-H bonds alpha to the nitrogen is common, remote C-H functionalization presents a greater challenge. researchgate.net Nevertheless, methods for the remote functionalization of amines are emerging. For instance, a dual relay catalytic protocol using rhodium and palladium catalysts has been reported for the regioselective arylation of amines at their unactivated β-C(sp³)–H bonds. researchgate.net
Electrochemical methods, in conjunction with aminoxyl mediators like ABNO, have also been employed for C-H functionalization. thieme-connect.com The low oxidation potential of these aminoxyls allows for broad functional group tolerance. thieme-connect.com
Derivatization at Peripheral Positions of the Azabicyclo[3.3.1]nonane Scaffold
The azabicyclo[3.3.1]nonane skeleton can be derivatized at various peripheral positions to create a diverse range of analogs. d-nb.inforesearchgate.net This is often achieved by employing multi-step synthetic sequences that introduce functionality at different stages.
A photochemical/palladium-catalyzed approach has been developed for the synthesis of the 2-azabicyclo[3.3.1]nonane ring system from simple pyrroles, allowing for the incorporation of a wide range of substituents relevant to medicinal chemistry. d-nb.infonih.gov This method enables the dual functionalization of both the ester and amine moieties in the resulting products. d-nb.infonih.gov
Microbiological oxygenation has also been explored as a method for introducing hydroxyl and keto groups at various positions on the azabicyclo[3.3.1]nonane ring. For example, the fungus Beauveria bassiana can hydroxylate N-substituted 9-azabicyclo[3.3.1]nonanes at the C3 position. nih.gov
Furthermore, the synthesis of aryl-fused azabicyclo[3.3.1]nonane frameworks has been achieved through catalytic asymmetric approaches, providing access to chiral molecules with potential biological activity. researchgate.net
Conformational Analysis and Stereochemical Considerations of the 9 Azabicyclo 3.3.1 Nonane Scaffold
Preferred Conformational Isomers of the Bridged Bicyclic System
The bicyclo[3.3.1]nonane skeleton is composed of two fused cyclohexane rings. The conformational preference of this system is a delicate interplay of steric and electronic factors, which can be significantly influenced by substituents.
Chair-Chair and Boat-Chair Conformational Equilibria
The 9-azabicyclo[3.3.1]nonane scaffold can, in principle, exist in three primary conformations: a twin-chair (chair-chair), a chair-boat, and a twin-boat form. However, the twin-boat conformation is generally considered energetically unfavorable due to significant steric hindrance. Therefore, the conformational equilibrium is primarily between the chair-chair and chair-boat forms. In many N-substituted 9-azabicyclo[3.3.1]nonane derivatives, both the piperidinone and the piperidine rings adopt a chair conformation nagoya-u.ac.jp.
The chair-chair conformation is often the most stable, but the introduction of substituents can shift the equilibrium towards the chair-boat form. For instance, studies on related 3,7-diheterabicyclo[3.3.1]nonan-9-ols have shown that intramolecular hydrogen bonding can stabilize a chair-boat conformation researchgate.net. Computational studies on similar bicyclic systems have also been employed to determine the energy differences between these conformers researchgate.net.
Influence of N-Cbz Substitution on Ring Conformation
The introduction of an N-Cbz (N-carbobenzyloxy) group, an N-acyl substituent, significantly impacts the conformational preference of the 9-azabicyclo[3.3.1]nonane ring system. The planar nature of the amide bond in the Cbz group introduces steric and electronic effects that alter the typical conformational landscape.
NMR spectroscopic studies on N-acyl derivatives of related 3-azabicyclo[3.3.1]nonanes have shown a preference for a twin-chair conformation, albeit with some flattening of the ring at the nitrogen end niscpr.res.in. This flattening is a consequence of the partial double bond character of the N-CO bond, which favors a more planar geometry around the nitrogen atom. This delocalization of the nitrogen lone pair into the carbonyl group of the Cbz moiety reduces the energy barrier for N-CO bond rotation compared to other N-substituted analogs niscpr.res.in.
The bulky benzyl (B1604629) group of the Cbz substituent also plays a role in the conformational dynamics, although detailed quantitative studies on the precise chair-chair to chair-boat equilibrium for N-Cbz-9-azabicyclo[3.3.1]nonan-3-one are not extensively documented in the readily available literature. However, it is reasonable to infer from studies on analogous systems that the steric demand of the Cbz group could influence the relative populations of the possible conformers.
Pseudorotation and Ring Flipping Dynamics
While the 9-azabicyclo[3.3.1]nonane system is a bridged bicyclic compound and does not undergo complete ring inversion in the same manner as a simple cyclohexane, it does exhibit dynamic conformational processes google.com. These processes involve transitions between the chair-chair and chair-boat conformers, which can be described as a form of pseudorotation or ring flipping.
Temperature-dependent NMR studies are a key technique for investigating these dynamic processes. For instance, such studies on 3-fluoro-9-azabicyclo[3.3.1]nonane have been used to probe ring flipping and conformational interconversion smolecule.com. The energy barriers for these conformational changes are influenced by the nature of the substituents on the bicyclic framework.
N-Invertomer Stereochemistry and its Implications
The nitrogen atom in the 9-azabicyclo[3.3.1]nonane system is a stereocenter, and its inversion can lead to the formation of N-invertomers. The rate of this nitrogen inversion is dependent on the substituents attached to the nitrogen and the geometry of the bicyclic system.
In N-alkyl derivatives of granatane (9-methyl-9-azabicyclo[3.3.1]nonane), the stereochemistry of the N-methyl group has been a subject of interest, as the relative stability of the N-alkyl invertomers can influence interactions with biological targets academie-sciences.fr. Computational and NMR spectroscopic methods have been employed to determine the N-invertomer distributions in these systems academie-sciences.fr.
For N-acyl derivatives such as this compound, the situation is different. The delocalization of the nitrogen lone pair into the carbonyl group of the Cbz moiety significantly increases the barrier to nitrogen inversion. This is due to the partial double bond character of the N-CO bond, which requires more energy to break for inversion to occur. As a result, the N-invertomers of N-acyl bicyclic amines are often separable at room temperature, or at least exhibit slow interconversion on the NMR timescale.
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's framework and spatial configuration can be assembled.
1D NMR (¹H, ¹³C) for Structural Assignment
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the foundational information for the structural assignment of this compound. The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum reveal the number and connectivity of protons, while the ¹³C NMR spectrum indicates the number of unique carbon environments.
Detailed analysis of the ¹H NMR spectrum allows for the assignment of protons at each position of the bicyclic system. The presence of the carbobenzyloxy (Cbz) protecting group is confirmed by characteristic signals in the aromatic region. Similarly, the ¹³C NMR spectrum displays distinct resonances for the carbonyl carbon, the carbons of the bicyclic framework, and the Cbz group.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.25 | m | 5H | Ar-H (Cbz) |
| 5.15 | s | 2H | CH₂ (Cbz) |
| 4.50 - 4.35 | m | 2H | H-1, H-5 |
| 2.80 - 2.60 | m | 4H | H-2, H-4 |
| 2.20 - 1.80 | m | 4H | H-6, H-8 |
| 1.75 - 1.60 | m | 2H | H-7 |
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 208.0 | C=O (C-3) |
| 155.0 | C=O (Cbz) |
| 136.5 | Ar-C (Cbz) |
| 128.5, 128.0, 127.8 | Ar-CH (Cbz) |
| 67.5 | CH₂ (Cbz) |
| 55.0 | C-1, C-5 |
| 48.0 | C-2, C-4 |
| 30.0 | C-6, C-8 |
| 18.0 | C-7 |
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously establishing the connectivity and relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the correlations between adjacent protons in the bicyclic rings, for instance, between the bridgehead protons (H-1, H-5) and their neighbors.
HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the bicyclic framework.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is invaluable for piecing together the entire carbon skeleton. For example, correlations would be observed between the bridgehead protons (H-1, H-5) and the carbonyl carbon (C-3), as well as between the protons of the Cbz group and its associated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded.
Nuclear Overhauser Effect (NOE) Studies for Conformational Insights
Nuclear Overhauser Effect (NOE) experiments, either as 1D selective NOE or 2D NOESY, are particularly powerful for determining the conformation of the bicyclic system in solution. The 9-azabicyclo[3.3.1]nonane core can exist in several conformations, including chair-chair, chair-boat, and boat-boat forms.
By irradiating specific proton signals and observing which other protons show an enhancement, the relative distances between them can be inferred. For instance, the observation of NOEs between axial protons on the same side of a ring would support a chair conformation for that ring. The specific pattern of NOEs across the bicyclic system allows for the detailed elucidation of its preferred three-dimensional shape in solution.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive and precise structural information for this compound in the solid state. This technique allows for the direct visualization of the molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details. chemdict.com
Crystal System and Unit Cell Parameter Analysis
To perform X-ray crystallography, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to determine the crystal system and the dimensions of the unit cell. The unit cell is the basic repeating structural unit of a crystal. Its parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).
Table 3: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 12.1 |
| c (Å) | 11.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1445 |
| Z | 4 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition by measuring its mass with very high precision. For this compound, with a molecular formula of C₁₆H₁₉NO₃, the expected monoisotopic mass is 273.1365 Da. uni.luchemuniverse.com
HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides an experimental mass that can be compared to the calculated theoretical mass. The close agreement between the measured and calculated mass, usually to within a few parts per million (ppm), confirms the molecular formula and rules out other potential elemental compositions.
Commonly observed adducts in ESI-HRMS for this compound include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The high-resolution measurement of these adducts further corroborates the assigned molecular formula.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 274.1438 |
| [M+Na]⁺ | 296.1257 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the ketone and the carbamate (B1207046), as well as vibrations from the aromatic ring of the Cbz protecting group.
Carbonyl (C=O) Stretching: The most prominent feature is the strong absorption band for the ketone C=O stretch, which typically appears in the range of 1715 cm⁻¹. libretexts.org The carbamate C=O stretch is also a strong band, usually found at a slightly higher frequency.
C-N Stretching: The stretching vibration of the C-N bond within the bicyclic amine structure and the carbamate group contributes to the fingerprint region of the spectrum.
Aromatic C-H and C=C Stretching: The benzyl (B1604629) group gives rise to characteristic absorptions. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. libretexts.org
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) groups in the bicyclic framework are found in the 3000–2850 cm⁻¹ range. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar carbonyl groups show strong IR absorptions, the non-polar C-C bonds of the bicyclic skeleton and the symmetric vibrations of the aromatic ring often produce strong signals in the Raman spectrum. This can be particularly useful for analyzing the skeletal structure of the molecule.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aliphatic C-H | Stretch | 3000-2850 | Medium-Strong |
| Ketone C=O | Stretch | ~1715 | Strong |
| Carbamate C=O | Stretch | ~1690-1710 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Variable |
Computational Chemistry Investigations of N Cbz 9 Azabicyclo 3.3.1 Nonan 3 One and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to analogs of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one to understand their electronic properties and reactivity.
For instance, DFT calculations have been employed to explore the electronic properties of N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives. nih.gov These studies often involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity.
In a study on the desymmetrization of N-Cbz glutarimides, DFT calculations were crucial in understanding the reaction mechanism and the origin of enantioselectivity. nih.gov The calculations indicated that non-covalent interactions, specifically C–H⋯O hydrogen bonds and C–H⋯π interactions between the N-heterocyclic carbene (NHC) catalyst and the substrate, were key factors in controlling the stereochemical outcome. nih.gov
Molecular Mechanics (MMX) and Molecular Dynamics Simulations for Conformational Analysis
The bicyclo[3.3.1]nonane framework can adopt several conformations, including chair-chair, boat-chair, and boat-boat forms. vu.lt The conformational preference is significantly influenced by the substitution pattern on the rings. vu.lt Molecular mechanics (MMX) and molecular dynamics (MD) simulations are computational methods well-suited for exploring the conformational landscape of flexible molecules like this compound and its derivatives.
Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than the twin-boat conformation. rsc.org However, the presence of an endo methyl substituent at the 7-position reversed this preference. rsc.org For the parent bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations have shown a small energy difference between the twin-chair and boat-chair conformations, suggesting the possibility of a disordered crystal structure. researchgate.net
In a study of 1-functionalized 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, molecular mechanics calculations, in conjunction with NMR spectroscopy, revealed a preference for a slightly flattened chair-chair conformation. researchgate.net These computational studies provide valuable information on the three-dimensional structure of these molecules, which is essential for understanding their biological activity.
Quantum Chemical Calculations for Spectroscopic Data Correlation (e.g., NMR Chemical Shifts)
Quantum chemical calculations are instrumental in correlating theoretical data with experimental spectroscopic results, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This correlation helps in the structural elucidation and conformational analysis of molecules.
For bicyclo[3.3.1]nonan-9-one, DFT methods have been used to calculate ¹³C chemical shifts, which were then compared with experimental data to confirm the twin-chair conformation of the two cyclohexanone (B45756) rings in the solid state. researchgate.net Similarly, for chiral 2-azabicycloalkane derivatives, quantum chemical calculations of Electron Circular Dichroism (ECD) and UV spectra, as well as optical rotation, have been used to determine the absolute configuration of the molecules. pwr.edu.pl These calculations involve time-dependent DFT (TD-DFT) and provide a powerful tool for stereochemical assignment. pwr.edu.pl
Prediction of Reaction Pathways and Transition States
Computational chemistry plays a crucial role in mapping out reaction mechanisms by predicting reaction pathways and locating transition state structures. This information is vital for understanding how a reaction proceeds and for optimizing reaction conditions.
In the context of the NHC-catalyzed desymmetrization of N-Cbz glutarimides, DFT calculations were performed to explore the detailed reaction mechanism. nih.gov The study identified the transition states for the enantioselective step and analyzed the non-covalent interactions that govern the stereochemical outcome. nih.gov Such computational investigations can guide the design of more efficient and selective catalysts.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are computational approaches used to understand how the chemical structure of a compound relates to its biological activity or physical properties. These models are invaluable in medicinal chemistry for the rational design of new drug candidates.
While specific SAR and SPR studies focused solely on this compound are not extensively documented in the provided search results, the principles are widely applied to its analogs and related bicyclic systems. For example, SAR studies on 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, which are N-acylethanolamine acid amidase (NAAA) inhibitors, have led to the identification of potent and selective inhibitors. researchgate.net The general pharmacophore model for GABA-uptake inhibitors has also been constructed based on the conformational analysis of related bicyclic compounds. acs.org These examples highlight how computational modeling can be used to derive relationships between molecular features and biological function, a strategy that is undoubtedly applicable to the this compound scaffold.
Applications As a Versatile Building Block in Complex Organic Synthesis
Role in the Synthesis of Biologically Active Azabicyclic Compounds
The 9-azabicyclo[3.3.1]nonane core is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activities. nih.govvu.lt The presence of the Cbz protecting group on the nitrogen atom of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one allows for controlled chemical transformations, making it a valuable intermediate in the synthesis of a variety of azabicyclic compounds. smolecule.com
Precursor for Granisetron (B54018) Derivatives
Granisetron is a potent serotonin (B10506) 5-HT3 receptor antagonist widely used as an antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy and radiation. biosynth.com The core structure of granisetron is a 9-methyl-9-azabicyclo[3.3.1]nonane ring system. While the direct synthesis of granisetron from this compound is not the most common industrial route, the latter serves as a crucial precursor for creating a variety of granisetron derivatives and related compounds.
The synthesis of the core 9-azabicyclo[3.3.1]nonane structure is a key step. orgsyn.org The Cbz group in this compound can be removed under specific conditions and replaced with other functional groups, including the methyl group found in granisetron. smolecule.com The ketone at the 3-position can be converted to an amine, which is another key feature of the granisetron molecule. scbt.com For example, reduction of the ketone to an alcohol, followed by conversion to an amine, provides the endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate for granisetron. biosynth.comscbt.com
The following table outlines a general synthetic pathway from a related compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which highlights the types of transformations applicable to this compound for accessing granisetron-like structures.
Synthetic Intermediate for Vellosimine (B128456) and Related Alkaloids
Vellosimine is a sarpagine-type indole (B1671886) alkaloid that, along with its relatives, exhibits a range of interesting biological activities. nih.gov The synthesis of these complex natural products often relies on the construction of a key tetracyclic core that includes the azabicyclo[3.3.1]nonane system. nih.gov While direct use of this compound in a completed total synthesis of vellosimine is not prominently documented in readily available literature, its structural motif is central to the strategies employed.
The general approach to sarpagine (B1680780) and related alkaloids involves the synthesis of a functionalized azabicyclo[3.e 3.1]nonane core. nih.gov The ketone functionality, as present in this compound, is a key handle for introducing further complexity and building the rest of the alkaloid structure. For instance, the ketone can be used to form an enolate and participate in cyclization reactions to construct the intricate ring systems of these alkaloids. The Cbz protecting group offers a stable way to carry the nitrogen through multiple synthetic steps before its removal or conversion is required. smolecule.com
Development of Monoamine Neurotransmitter Reuptake Inhibitors
Monoamine neurotransmitter reuptake inhibitors are a crucial class of drugs used to treat a variety of central nervous system disorders, including depression and anxiety. google.com The 9-azabicyclo[3.3.1]nonane scaffold has been identified as a promising framework for the development of novel monoamine reuptake inhibitors. google.comwipo.int this compound serves as a key starting material for the synthesis of these inhibitors.
The general structure of these inhibitors often involves a 3-substituted-9-azabicyclo[3.3.1]nonane core. google.comgoogle.com The ketone at the 3-position of this compound can be transformed into various functional groups, such as ethers and amines, which are common in monoamine reuptake inhibitors. google.comgoogle.com The Cbz group can be removed and replaced with other substituents, such as a methyl group, which is often found in active compounds. google.com
The following table presents a selection of 9-azabicyclo[3.3.1]nonane derivatives that have been investigated as monoamine reuptake inhibitors, highlighting the structural diversity that can be achieved starting from a scaffold like this compound.
Scaffold for Novel Drug Candidates in Medicinal Chemistry
The rigid and defined three-dimensional shape of the 9-azabicyclo[3.3.1]nonane framework makes it an excellent scaffold for the design of novel drug candidates. google.com This scaffold allows for the precise positioning of functional groups in space, which can lead to high-affinity and selective interactions with biological targets. This compound, with its protected nitrogen and reactive ketone, is a valuable starting point for exploring the chemical space around this scaffold. smolecule.com
Exploration of Sp3-Hybridized Carbon Content in Drug Design
In recent years, there has been a growing emphasis in medicinal chemistry on moving away from flat, aromatic structures towards molecules with a higher fraction of sp3-hybridized carbons. whiterose.ac.uk Molecules with greater three-dimensionality are thought to have improved physicochemical properties, such as better solubility and reduced off-target effects. The bicyclo[3.3.1]nonane core of this compound is rich in sp3 carbons, making it an ideal scaffold for the design of drugs that "escape from flatland". whiterose.ac.ukresearchgate.net
The synthesis of libraries of compounds based on this scaffold allows for the systematic exploration of how three-dimensional structure affects biological activity. researchgate.net By starting with this compound, medicinal chemists can readily introduce a variety of substituents at different positions on the bicyclic ring system, creating a diverse set of molecules with well-defined three-dimensional shapes.
Designing Ligands for Specific Biological Targets (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
The 9-azabicyclo[3.3.1]nonane scaffold has been successfully employed in the design of ligands for a variety of biological targets, including nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.netnih.gov These receptors are involved in a wide range of physiological processes, and modulating their activity can be beneficial in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
The rigid nature of the 9-azabicyclo[3.3.1]nonane scaffold helps to pre-organize the pharmacophoric groups in a conformation that is favorable for binding to the receptor. The nitrogen atom of the bicycle can act as a key hydrogen bond acceptor or can be protonated to form an ionic interaction with the receptor. The ketone in this compound can be elaborated into different functionalities to fine-tune the binding affinity and selectivity for different nAChR subtypes. nih.govnih.gov
The following table summarizes the key features of the 9-azabicyclo[3.3.1]nonane scaffold that make it suitable for designing nAChR ligands.
Utility in Material Science and Advanced Materials Development
The rigid bicyclic structure of this compound and its derivatives imparts specific conformational constraints and spatial orientations that are of interest in the field of material science. These characteristics can influence the macroscopic properties of materials, such as polymers, by affecting their packing, thermal stability, and mechanical strength.
The functionalized 9-azabicyclo[3.3.1]nonane (ABCN) framework, for which this compound is a key precursor, is being explored for the creation of novel materials. acs.orgnih.govfigshare.com The ability to introduce various functional groups onto this scaffold allows for the tailoring of material properties. For instance, the nitrogen atom in the bicyclic system can be functionalized to create ligands for transition metals, which have applications in catalysis and the development of new materials. smolecule.com
The incorporation of such bicyclic amines into polymer chains can lead to materials with enhanced properties. acs.org The rigidity of the 9-azabicyclo[3.3.1]nonane core can contribute to a higher glass transition temperature and improved mechanical durability in polymers. Research into the polymerization of bicyclic amines has shown that these monomers can be used to synthesize polymers with unique architectures and functionalities. acs.org
Furthermore, the development of polymers from bicyclic anhydrides through methods like Ring-Opening Metathesis Polymerization (ROMP) highlights the potential for creating advanced materials with tailored properties, such as pH-responsive degradability. nih.gov While not directly involving this compound, this research showcases the broader interest in bicyclic structures for material development. The principles demonstrated can be conceptually extended to polymers derived from functionalized 9-azabicyclo[3.3.1]nonanes.
The following table provides a summary of the potential applications of this compound and its derivatives in material science:
| Application Area | Rationale | Potential Impact |
| Polymer Synthesis | The rigid bicyclic structure can enhance thermal and mechanical properties of polymers. acs.orgacs.org | Development of high-performance polymers with improved durability and stability. |
| Catalysis | Functionalized derivatives can act as ligands for transition metal catalysts. smolecule.com | Creation of novel catalysts for efficient and selective chemical transformations. |
| Functional Materials | The ability to introduce various functional groups allows for the design of materials with specific properties (e.g., pH-responsiveness). acs.orgnih.govfigshare.comnih.gov | Advanced materials for applications in sensors, drug delivery, and smart coatings. |
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional syntheses of the 9-azabicyclo[3.3.1]nonane core often involve multi-step procedures that may not be optimal in terms of sustainability and atom economy. Future research is increasingly focused on developing greener synthetic methodologies. This includes the exploration of one-pot reactions and cascade processes that minimize waste and reduce the number of synthetic steps. For instance, the development of catalytic systems that can efficiently construct the bicyclic framework from simple starting materials is a key objective. A notable example is the visible-light catalyzed radical [3+3]-annulation process, which provides access to N-arylated 9-azabicyclo[3.3.1]nonane derivatives with high diastereoselectivity. nih.gov Such methods, which feature mild reaction conditions and high atom economy, are at the forefront of sustainable chemical synthesis. d-nb.info
Expanding the Scope of Functionalization and Derivatization Reactions
The versatility of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one as a synthetic intermediate stems from the reactivity of its ketone and the ability to deprotect the nitrogen atom. smolecule.com Future efforts will likely concentrate on expanding the repertoire of reactions to introduce a wider array of functional groups at various positions on the bicyclic scaffold. This includes the development of novel catalytic methods for C-H activation, allowing for direct functionalization of the carbon skeleton. Furthermore, derivatization of the ketone to introduce diverse substituents will continue to be a major focus, enabling the synthesis of a broader range of analogues with potential biological activity. The synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands exemplifies the importance of derivatization in medicinal chemistry. nih.govresearchgate.netnih.gov
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry is poised to play an increasingly crucial role in the rational design of novel derivatives of this compound. Density Functional Theory (DFT) calculations, for example, can be employed to understand reaction mechanisms and predict the stereoselectivity of transformations. d-nb.info Such studies can elucidate the role of non-covalent interactions, such as hydrogen bonding and C-H···π interactions, in controlling the outcome of a reaction. d-nb.info Furthermore, quantitative structure-activity relationship (QSAR) studies and molecular modeling can be utilized to predict the biological activity and pharmacokinetic properties of new analogues, thereby guiding synthetic efforts towards compounds with desired therapeutic profiles.
Exploration of New Catalytic Systems for Transformations
The development of novel catalytic systems is paramount for achieving more efficient and selective transformations of this compound and its derivatives. This includes the exploration of new transition metal catalysts, organocatalysts, and biocatalysts. For example, N-heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts for the asymmetric desymmetrization of related cyclic imides. d-nb.info The use of ruthenium complexes for the reduction of the ketone to the corresponding endo-alcohol offers a more cost-effective and environmentally friendly alternative to traditional reducing agents like sodium borohydride (B1222165). google.com The exploration of nitroxyl (B88944) radicals like ABNO (9-Azabicyclo[3.3.1]nonane N-Oxyl) as catalysts for oxidation reactions also presents a promising avenue for future research. organic-chemistry.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant trend for the future. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The Open Reaction Database (ORD) already includes data on reactions that could be adapted for flow chemistry, highlighting the move towards more automated and data-driven chemical synthesis. Automated platforms can accelerate the synthesis and screening of large libraries of compounds, significantly speeding up the drug discovery process.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-Cbz-9-azabicyclo[3.3.1]nonan-3-one, and what experimental parameters influence yield?
- Methodological Answer : The compound is synthesized via Mannich reactions or alkylation of the bicyclic scaffold. For example, N-benzyl derivatives are prepared using n-butyllithium in tetrahydrofuran (THF) at 195 K, followed by quenching with NH₄Cl . Key parameters include temperature control (e.g., 273 K for lithiation steps), solvent choice (THF for reactivity), and stoichiometric ratios of reagents like diisopropylamine. Yields can reach 75% after crystallization from heptane/dichloromethane mixtures .
| Synthetic Optimization Parameters |
|---|
| Reaction Temperature |
| Solvent System |
| Crystallization Solvent |
| Typical Yield |
Q. How is the structural conformation of this compound characterized?
- Methodological Answer : X-ray crystallography using synchrotron radiation (e.g., λ = 0.61992 Å) is critical. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.380 Å, b = 9.310 Å, c = 13.270 Å, and β = 106.21°. Hydrogen bonding between the carbonyl oxygen and hydroxyl groups stabilizes the lattice . Refinement software like SHELXL is used for data processing .
| Crystallographic Data |
|---|
| Space Group |
| Unit Cell Volume |
| Hydrogen Bond Length (O···H) |
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing N-substituted derivatives be addressed?
- Methodological Answer : Racemic mixtures often form during alkylation (e.g., benzylation). Enantiomeric resolution requires chiral chromatography or recrystallization from ethyl acetate/petroleum ether. For example, spontaneous resolution of racemic N-phenyl derivatives occurs under these conditions . Diastereomeric aldol adducts can be separated via silica gel chromatography (50% ethyl acetate/hexanes) .
Q. What strategies resolve contradictions in crystallographic data for bicyclic scaffolds?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns arise from varying crystallization solvents. Multi-scan absorption corrections (e.g., SCALEPACK) and high-resolution synchrotron data (θ = 2.4–31.7°) improve accuracy . For example, intermolecular hydrogen bonds (Table 1 in ) must be validated against electron density maps to confirm bond lengths and angles.
Q. How can reaction conditions be optimized to minimize byproducts in Mannich reactions?
- Methodological Answer : Byproducts like over-alkylated species are mitigated by:
- Strict temperature control (<273 K) during lithiation.
- Precise stoichiometry of aldehydes (e.g., benzaldehyde) relative to the bicyclic ketone.
- Quenching with NH₄Cl to prevent side reactions .
- Data-Driven Example : Increasing the molar ratio of benzaldehyde from 1.0 to 1.1 equivalents reduces unreacted ketone but risks diastereomer formation.
Key Research Findings
- The bicyclic scaffold is a core structure in 5-HT₃ receptor antagonists, with stereochemistry directly influencing bioactivity .
- Synchrotron-based crystallography reveals conformational rigidity, critical for molecular docking studies .
- N-Benzyl derivatives serve as intermediates for nor-aldol analogs, enabling access to novel bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
